An In-depth Technical Guide to 2-(Difluoromethoxy)benzonitrile: Synthesis and Properties
An In-depth Technical Guide to 2-(Difluoromethoxy)benzonitrile: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2-(difluoromethoxy)benzonitrile, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The introduction of the difluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.
Core Properties of 2-(Difluoromethoxy)benzonitrile
2-(Difluoromethoxy)benzonitrile is a colorless to light yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 56935-78-5 | [1] |
| Molecular Formula | C₈H₅F₂NO | [] |
| Molecular Weight | 169.13 g/mol | [] |
| Boiling Point | 118-120 °C at 15 mmHg | [3] |
| Density | 1.26 g/cm³ | [] |
| Appearance | Colorless to light yellow liquid | [3] |
| Storage Temperature | Room Temperature, sealed in a dry environment | [3] |
Synthesis of 2-(Difluoromethoxy)benzonitrile
The primary synthetic route to 2-(difluoromethoxy)benzonitrile involves the difluoromethylation of 2-hydroxybenzonitrile (also known as 2-cyanophenol). This reaction is typically achieved by generating difluorocarbene (:CF₂) in situ, which then reacts with the phenoxide of 2-hydroxybenzonitrile. A common and effective source of difluorocarbene is sodium chlorodifluoroacetate.[4]
Synthesis Workflow
Caption: A flowchart illustrating the key stages in the synthesis of 2-(difluoromethoxy)benzonitrile.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of 2-(difluoromethoxy)benzonitrile, adapted from a general procedure for the difluoromethylation of phenols.[4]
Materials:
-
2-Hydroxybenzonitrile
-
Sodium chlorodifluoroacetate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Water, deionized
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas (N₂)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Thermometer or thermocouple
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus or flash chromatography system
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-hydroxybenzonitrile (1.0 equivalent).
-
Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) and deionized water (typically in a ratio of around 8:1 v/v). Stir the mixture to dissolve the starting material.[5]
-
Add sodium chlorodifluoroacetate (1.5 to 2.5 equivalents) to the reaction mixture.[6]
-
-
Reaction:
-
Heat the reaction mixture to a temperature between 80-150 °C.[6] The optimal temperature may need to be determined empirically.
-
Maintain the reaction at this temperature with vigorous stirring for 1-10 hours.[6]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2-(difluoromethoxy)benzonitrile.
-
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a triplet for the difluoromethoxy proton (-OCHF₂) in the region of 6.5-7.5 ppm, with a characteristic coupling constant (²JH-F) of approximately 73-75 Hz. The aromatic protons will appear as a multiplet in the range of 7.0-7.8 ppm.
-
¹³C NMR: The carbon of the difluoromethoxy group (-OCHF₂) will appear as a triplet due to coupling with the two fluorine atoms. The nitrile carbon (-CN) will be observed around 115-120 ppm. The aromatic carbons will resonate in the typical aromatic region (110-160 ppm).
-
¹⁹F NMR: A doublet is expected for the two equivalent fluorine atoms, coupled to the proton of the difluoromethoxy group.
Infrared (IR) Spectroscopy:
The IR spectrum will exhibit characteristic absorption bands for the functional groups present:
-
C≡N stretch: A sharp, medium intensity band around 2220-2240 cm⁻¹.
-
C-O-C stretch: Strong bands in the region of 1000-1300 cm⁻¹.
-
C-F stretch: Strong, characteristic absorptions in the fingerprint region, typically between 1000-1200 cm⁻¹.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 169. Subsequent fragmentation may involve the loss of the difluoromethyl group or the cyano group.
-
High-Resolution Mass Spectrometry (HRMS): The exact mass can be calculated to confirm the elemental composition. For C₈H₅F₂NO, the predicted monoisotopic mass is 169.0339.[7]
Applications in Drug Development
The difluoromethoxy group is a valuable substituent in medicinal chemistry due to its ability to act as a bioisostere for hydroxyl or methoxy groups.[8] Its introduction can lead to:
-
Enhanced Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage, particularly oxidative metabolism, which can improve the pharmacokinetic profile of a drug candidate.
-
Increased Lipophilicity: The difluoromethoxy group increases the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.
-
Modulation of Acidity/Basicity: The electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, affecting drug-receptor interactions.
-
Conformational Effects: The presence of the difluoromethoxy group can influence the preferred conformation of a molecule, potentially leading to improved binding to its biological target.
2-(Difluoromethoxy)benzonitrile serves as a versatile building block for incorporating this beneficial moiety into a wide range of molecular scaffolds.
Safety Information
2-(Difluoromethoxy)benzonitrile should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
References
- 1. 56935-78-5 | 2-(Difluoromethoxy)benzonitrile - Fluoropharm [fluoropharm.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]
- 7. PubChemLite - 2-(difluoromethoxy)benzonitrile (C8H5F2NO) [pubchemlite.lcsb.uni.lu]
- 8. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

